Benzyl 2-benzyloxy-5-formylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of benzyl 2-benzyloxy-5-formylbenzoate involves several key steps, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. This method allows for the efficient preparation of complex molecules from simpler precursors. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine have been synthesized starting from readily available 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, respectively, showcasing the potential versatility in the synthesis of benzyl 2-benzyloxy-5-formylbenzoate related compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as benzoic acid and 2-hydroxybenzoic acid, has been determined using gas-phase electron diffraction and theoretical calculations. These studies provide insight into the conformations and electronic structures that may be similar to benzyl 2-benzyloxy-5-formylbenzoate. Theoretical methods predict conformers and the effects of internal hydrogen bonding, which are crucial for understanding the chemical behavior of these compounds (Aarset et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-formylbenzoic acids have led to novel series of isomeric isoindolobenzoxazinones, demonstrating the reactivity of the formyl group in such compounds. These reactions and the resulting products highlight the chemical versatility and potential applications of benzyl 2-benzyloxy-5-formylbenzoate and its derivatives (Gromachevskaya et al., 2010).
Physical Properties Analysis
The physical properties of benzyl 2-benzyloxy-5-formylbenzoate can be inferred from studies on similar compounds. For instance, the synthesis and crystal structure analysis of benzoxazole derivatives provide insights into the crystalline structures and intermolecular interactions, which are key to understanding the physical properties of benzyl 2-benzyloxy-5-formylbenzoate (Belhouchet et al., 2012).
Scientific Research Applications
Photoreaction Studies
Research on benzyl derivatives, similar in structure to Benzyl 2-benzyloxy-5-formylbenzoate, has shown their involvement in photoreactions. For instance, the photolysis of certain benzil derivatives with a crown ether moiety has been studied, highlighting the effect of sodium ions on the formation of aldehydes, which could suggest potential applications in photochemical processes and synthesis (Hirano, Kurumaya, & Tada, 1981).
Scale-up Synthesis
The compound has been indirectly associated with scale-up synthesis techniques, as seen in studies where similar compounds serve as key intermediates. Continuous flow-flash chemistry has been applied to efficiently scale up the synthesis of structurally related compounds, indicating a potential pathway for large-scale production of Benzyl 2-benzyloxy-5-formylbenzoate derivatives (Seto et al., 2019).
Synthesis of Phytoalexins
In the synthesis of phytoalexins, compounds structurally related to Benzyl 2-benzyloxy-5-formylbenzoate have been utilized as intermediates. Directed lithiation reactions have been employed to generate benzylic anions, which react with various methyl benzoates to produce deoxybenzoin derivatives, demonstrating a method that could be adapted for Benzyl 2-benzyloxy-5-formylbenzoate (Watanabe, Kawanishi, & Furukawa, 1991).
Metal Complex Dyes
Research involving formylbenzo derivatives, closely related to Benzyl 2-benzyloxy-5-formylbenzoate, includes the synthesis of novel formazans and their metal complex dyes containing crown ether moieties. This suggests potential applications in the development of new dye materials and the study of metal-organic interactions (Gök & Şentürk, 1991).
Multicomponent Reactions
The compound's framework is relevant to the synthesis of diverse organic molecules through multicomponent reactions. Studies have shown the efficient preparation of derivatives involving formylbenzoic acids, indicating that Benzyl 2-benzyloxy-5-formylbenzoate could be a candidate for such synthetic applications (Soleimani & Zainali, 2011).
properties
IUPAC Name |
benzyl 5-formyl-2-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-14-19-11-12-21(25-15-17-7-3-1-4-8-17)20(13-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJAGRYUKAWYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439424 | |
Record name | Benzyl 2-(benzyloxy)-5-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-benzyloxy-5-formylbenzoate | |
CAS RN |
150258-60-9 | |
Record name | Benzyl 2-(benzyloxy)-5-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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